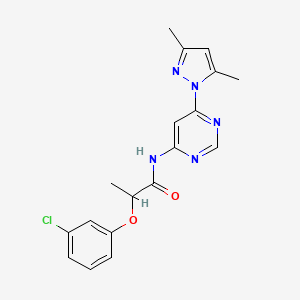![molecular formula C16H13N5O3 B2634275 N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396784-18-1](/img/structure/B2634275.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused to a 1,3-dioxole), a p-tolyl group (a toluene with a substituent at the para position), and a tetrazole group (a five-membered ring containing four nitrogen atoms). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzodioxole and p-tolyl groups are aromatic and likely contribute significantly to the compound’s overall structure. The tetrazole group could potentially act as a hydrogen bond acceptor, influencing the compound’s interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzodioxole, p-tolyl, and tetrazole groups. For example, the tetrazole group is known to participate in a variety of reactions, including nucleophilic substitution and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could make the compound relatively nonpolar, affecting its solubility in various solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
One line of research involves the synthesis and characterization of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide. For instance, Sailaja Rani Talupur, K. Satheesh, and K. Chandrasekhar (2021) developed a series of tetrazole-thiophene carboxamides, which were characterized using various spectroscopic techniques and subjected to antimicrobial evaluation and molecular docking studies, indicating potential bioactivity (Talupur et al., 2021). Similarly, K. Kumara, S. Naveen, and N. K. Lokanath (2017) synthesized and characterized new pyrazole derivatives using X-ray diffraction, demonstrating the compounds' molecular structures and potential for forming supramolecular architectures (Kumara et al., 2017).
Antimicrobial and Antiproliferative Activities
Research on the antimicrobial and antiproliferative activities of related compounds has also been conducted. For example, E. Mansour, Asmaa Aboelnaga, E. Nassar, and Safaa I. Elewa (2020) reported on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, which showed promising results in antimicrobial and antiproliferative assays against cancer cells, highlighting the therapeutic potential of these compounds (Mansour et al., 2020).
Crystal Structure and Molecular Analysis
The crystal structure and molecular analysis have been significant areas of study, providing insight into the physical and chemical properties of these compounds. Jian-Zhen Liao, Da-Chi Chen, Fang Li, Yong Chen, N. Zhuang, Meijin Lin, and Chang-cang Huang (2013) explored the synthesis of tetrazolate-based coordination networks, examining their structures and nonlinear optical properties, which could have applications in materials science (Liao et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-10-2-5-12(6-3-10)21-19-15(18-20-21)16(22)17-11-4-7-13-14(8-11)24-9-23-13/h2-8H,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOIIXKOENJLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((2,5-dimethylbenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634193.png)
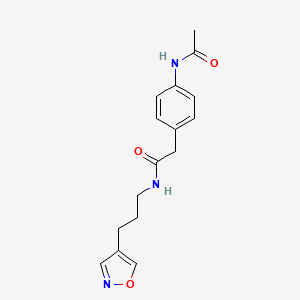
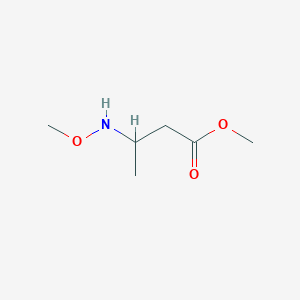
![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2634199.png)
![3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634200.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2634201.png)
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide](/img/structure/B2634202.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2634203.png)

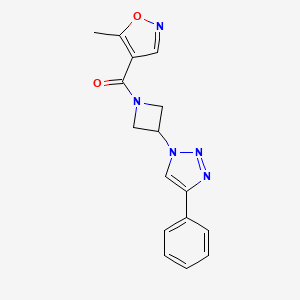
![2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2634207.png)
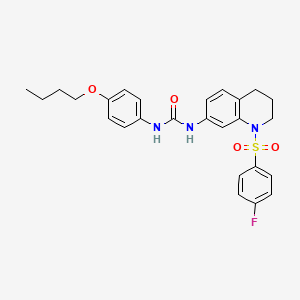
![1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone](/img/structure/B2634212.png)
